molecular formula C14H11NO6S B6409369 2-(4-Methylsulfonylphenyl)-4-nitrobenzoic acid, 95% CAS No. 1261913-66-9

2-(4-Methylsulfonylphenyl)-4-nitrobenzoic acid, 95%

Cat. No. B6409369
CAS RN: 1261913-66-9
M. Wt: 321.31 g/mol
InChI Key: WYIGMKSMPOHSOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylsulfonylphenyl)-4-nitrobenzoic acid (MSPN) is an organic compound with a wide variety of applications in the scientific research field. This compound has been extensively studied in recent years, with research spanning from its synthesis and mechanism of action to its biochemical and physiological effects.

Mechanism of Action

2-(4-Methylsulfonylphenyl)-4-nitrobenzoic acid, 95% is known to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. It also has anti-inflammatory and anti-bacterial properties, and has been shown to inhibit the growth of certain cancer cells. Furthermore, 2-(4-Methylsulfonylphenyl)-4-nitrobenzoic acid, 95% has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase, which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-Methylsulfonylphenyl)-4-nitrobenzoic acid, 95% have been extensively studied. Studies have shown that 2-(4-Methylsulfonylphenyl)-4-nitrobenzoic acid, 95% can reduce inflammation, inhibit the growth of certain cancer cells, and reduce oxidative damage in cells. It has also been shown to increase the activity of certain enzymes, such as glutathione peroxidase, which is involved in the detoxification of reactive oxygen species. Furthermore, 2-(4-Methylsulfonylphenyl)-4-nitrobenzoic acid, 95% has been shown to reduce the levels of certain hormones, such as cortisol and testosterone, which can have beneficial effects on the body.

Advantages and Limitations for Lab Experiments

2-(4-Methylsulfonylphenyl)-4-nitrobenzoic acid, 95% has a number of advantages when used in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Furthermore, it has a low toxicity and is not known to be carcinogenic. However, there are some limitations to using 2-(4-Methylsulfonylphenyl)-4-nitrobenzoic acid, 95% in laboratory experiments. It is not water soluble and is not very soluble in organic solvents. Additionally, it is not very stable in the presence of light and heat, and can decompose if exposed to these conditions for too long.

Future Directions

There are a number of potential future directions for further research into 2-(4-Methylsulfonylphenyl)-4-nitrobenzoic acid, 95%. These include investigating its potential applications in drug delivery, in the development of new materials, and in the development of new catalysts. Additionally, further research into its biochemical and physiological effects could lead to the development of new therapeutic agents. Furthermore, further research into its mechanism of action could lead to a better understanding of how it works and how it can be used to treat various diseases. Finally, further research into its synthesis could lead to the development of more efficient and cost-effective methods for producing it.

Synthesis Methods

2-(4-Methylsulfonylphenyl)-4-nitrobenzoic acid, 95% is synthesized through the reaction of 4-methylsulfonylphenol and nitrobenzene in the presence of a catalyst. The reaction is typically conducted in a solvent such as ethyl acetate, and the catalyst used is usually sodium hydroxide or potassium hydroxide. The reaction is typically conducted at a temperature of 60-90°C for a period of 1-2 hours. The product is then isolated from the reaction mixture by filtration and recrystallization.

Scientific Research Applications

2-(4-Methylsulfonylphenyl)-4-nitrobenzoic acid, 95% has a number of applications in scientific research, including its use as a reagent in organic synthesis, a catalyst in the synthesis of polymers, and a fluorescent probe for imaging in vivo. 2-(4-Methylsulfonylphenyl)-4-nitrobenzoic acid, 95% has also been used in the preparation of novel materials such as polymeric nanofibers, and as a photosensitizer in photodynamic therapy.

properties

IUPAC Name

2-(4-methylsulfonylphenyl)-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO6S/c1-22(20,21)11-5-2-9(3-6-11)13-8-10(15(18)19)4-7-12(13)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIGMKSMPOHSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691668
Record name 4'-(Methanesulfonyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylsulfonylphenyl)-4-nitrobenzoic acid

CAS RN

1261913-66-9
Record name 4'-(Methanesulfonyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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